molecular formula C11H13FN2O4 B2657645 Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 2248281-40-3

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B2657645
CAS No.: 2248281-40-3
M. Wt: 256.233
InChI Key: ZQVBCGSQYVZQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a fluoro substituent, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzoate compound followed by the introduction of the fluoro and amino groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

    Hydrolysis Conditions: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Formation of 2-amino-6-fluoro-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Hydrolysis: Formation of 2-amino-6-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitro and fluoro groups can affect its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-nitrobenzoate: Lacks the fluoro substituent.

    Tert-butyl 2-amino-6-chloro-3-nitrobenzoate: Contains a chloro substituent instead of a fluoro group.

    Tert-butyl 2-amino-6-fluoro-3-methylbenzoate: Contains a methyl group instead of a nitro group.

Uniqueness

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 2-amino-6-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)8-6(12)4-5-7(9(8)13)14(16)17/h4-5H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBCGSQYVZQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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